N-(2-(Benzylamino)ethyl) cyclopropanamine
Overview
Description
N-(2-(Benzylamino)ethyl) cyclopropanamine is a chemical compound with the molecular formula C12H19N2 It is known for its unique structure, which includes a cyclopropane ring attached to an ethyl chain that is further connected to a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzylamino)ethyl) cyclopropanamine typically involves the reaction of benzylamine with a cyclopropane derivative. One common method includes the use of cyclopropanecarboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with benzylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzylamino)ethyl) cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-(2-(Benzylamino)ethyl) cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which N-(2-(Benzylamino)ethyl) cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The benzylamino group can interact with various receptors or enzymes, modulating their activity. The cyclopropane ring adds rigidity to the molecule, potentially affecting its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Benzylamino)ethyl) cyclopropanamine dihydrochloride
- This compound hydrochloride
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of a cyclopropane ring and a benzylamino group.
Biological Activity
N-(2-(Benzylamino)ethyl)cyclopropanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features lend it potential applications in various biological contexts, including enzyme inhibition, receptor binding, and therapeutic interventions for neurological disorders. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
N-(2-(Benzylamino)ethyl)cyclopropanamine has the molecular formula C₁₂H₁₉N₂ and features a cyclopropane ring attached to an ethyl chain linked to a benzylamino group. This configuration is crucial for its biological activity, as the rigid cyclopropane structure may influence its interaction with biological targets.
The biological activity of N-(2-(Benzylamino)ethyl)cyclopropanamine involves its interaction with specific receptors and enzymes. The compound acts as a ligand that can modulate the activity of these molecular targets. The benzylamino group is particularly significant as it participates in receptor binding, while the cyclopropane ring may enhance binding affinity due to its conformational rigidity.
Enzyme Inhibition and Receptor Binding
Research indicates that N-(2-(Benzylamino)ethyl)cyclopropanamine is employed in studies focusing on enzyme inhibition and receptor binding. For instance, it has been used to explore pathways related to neurodegenerative diseases by acting on cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain .
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease (AD). Its ability to inhibit certain enzymes involved in the degradation of neurotransmitters suggests that it could help maintain cognitive function in affected individuals .
Case Studies
- Cholinesterase Inhibition : A study highlighted the efficacy of benzyl-substituted compounds similar to N-(2-(Benzylamino)ethyl)cyclopropanamine in inhibiting butyrylcholinesterase (BuChE), an enzyme linked to AD. The findings indicated that these compounds exhibited low toxicity while providing significant inhibitory effects on BuChE, thus supporting their potential as therapeutic agents .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction. The results showed that modifications to the benzyl group led to enhanced protective activity, suggesting a structure-activity relationship that could be exploited in drug development .
Data Summary
The following table summarizes key findings related to the biological activity of N-(2-(Benzylamino)ethyl)cyclopropanamine:
Study | Target | Activity | EC₅₀ (μM) | Comments |
---|---|---|---|---|
Cholinesterase Inhibition | BuChE | Significant inhibition | <10 | Low toxicity observed |
Neuroprotection | Pancreatic β-cells | High protective activity | 0.1 ± 0.01 | Effective against ER stress |
Properties
IUPAC Name |
N-benzyl-N'-cyclopropylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-13-8-9-14-12-6-7-12/h1-5,12-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQADKMMORGKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697894 | |
Record name | N~1~-Benzyl-N~2~-cyclopropylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736908-55-7 | |
Record name | N~1~-Benzyl-N~2~-cyclopropylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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